Cas no 886769-57-9 (tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate)

tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
- 1260615-43-7
- (R)-2-(2,4-DIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 886769-57-9
- (S)-2-(2,4-DIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- EN300-1877920
- 1260594-02-2
- 2-(2,4-DIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB46708
- tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate
- AB46700
- AB46704
-
- Inchi: 1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-11-14(19)13-7-6-12(21-4)10-15(13)22-5/h6-7,10,14,18H,8-9,11H2,1-5H3
- InChI Key: ZUAJUCYWOCGOBI-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCNCC1C1=CC=C(OC)C=C1OC
Computed Properties
- Exact Mass: 322.18925731g/mol
- Monoisotopic Mass: 322.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 60Ų
Experimental Properties
- Density: 1.100±0.06 g/cm3(Predicted)
- Boiling Point: 438.5±45.0 °C(Predicted)
- pka: 7.90±0.40(Predicted)
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877920-0.05g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1877920-0.1g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1877920-1.0g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1877920-2.5g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1877920-10.0g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1877920-1g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1877920-10g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1877920-5g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1877920-0.5g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1877920-5.0g |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |
886769-57-9 | 5g |
$3687.0 | 2023-06-01 |
tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Additional information on tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate
Comprehensive Overview of tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate (CAS No. 886769-57-9)
The compound tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate (CAS No. 886769-57-9) is a specialized piperazine derivative with significant applications in pharmaceutical and chemical research. Its unique structure, featuring a tert-butyl carboxylate group and dimethoxyphenyl substitution, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals often seek this compound for its role in drug discovery, particularly in the development of central nervous system (CNS) agents and receptor modulators.
In recent years, the demand for piperazine-based compounds like tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate has surged due to their versatility in medicinal chemistry. This compound is frequently referenced in studies exploring serotonin receptor interactions and neurotransmitter modulation, aligning with the growing interest in neurological therapeutics. Its CAS No. 886769-57-9 serves as a critical identifier for researchers sourcing high-purity materials for experimental or industrial use.
The synthesis of tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate involves multi-step organic reactions, including Boc protection and aromatic substitution. These processes highlight the compound's relevance in peptide chemistry and protecting group strategies, topics frequently searched by synthetic chemists. Additionally, its dimethoxyphenyl moiety contributes to its solubility and stability, making it a preferred choice for structure-activity relationship (SAR) studies.
From an industrial perspective, CAS No. 886769-57-9 is often procured by pharmaceutical companies engaged in high-throughput screening or library synthesis. The compound's compatibility with parallel synthesis techniques and catalytic hydrogenation further enhances its utility. Recent publications have also explored its potential in cancer research, particularly in targeting kinase pathways, a trending topic in oncology-focused forums.
Quality control for tert-butyl 2-(2,4-dimethoxyphenyl)piperazine-1-carboxylate typically involves HPLC purification and spectroscopic characterization (e.g., NMR, MS). These methods ensure compliance with Good Manufacturing Practice (GMP) standards, a critical concern for buyers in regulated markets. The compound's storage conditions (often 2-8°C under inert atmosphere) and handling precautions are also frequently queried in technical databases.
Emerging applications of this piperazine derivative include its use in fluorescent probes for cellular imaging and metal-organic frameworks (MOFs) for drug delivery systems. Such innovations align with the increasing search volume for theranostic agents and smart materials in biomedical engineering. The tert-butyl group in its structure additionally facilitates click chemistry modifications, a technique gaining traction in bioconjugation research.
Environmental and regulatory aspects of CAS No. 886769-57-9 are also noteworthy. While not classified as hazardous, its biodegradability profile and ecotoxicological data are often requested by sustainability-conscious purchasers. This reflects the broader industry shift toward green chemistry principles, a hot topic in academic and corporate R&D circles.
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